Lipophilicity Comparison
The target compound exhibits a computed XLogP3 value of 3.1 [1]. In contrast, the non-brominated analog 4-isopropoxy-3-methoxybenzonitrile has a reported logP of 2.383 [2], while the non-isopropoxy analog 3-bromo-4-methoxybenzonitrile has an XLogP3 of 2.3 [3]. The combined presence of bromine and isopropoxy groups results in an approximately 0.7–0.8 log unit increase in lipophilicity relative to these nearest comparators.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 4-isopropoxy-3-methoxybenzonitrile (logP = 2.383); 3-bromo-4-methoxybenzonitrile (XLogP3 = 2.3) |
| Quantified Difference | Δ(logP) ≈ +0.7 to +0.8 log units relative to each comparator |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem, 2025) or vendor-reported logP (chembase.cn) |
Why This Matters
A 0.7–0.8 log unit increase in lipophilicity can substantially alter membrane permeability and off-target binding profiles, making this compound a critical comparator when optimizing logP in a narrow window for CNS or intracellular targets.
- [1] PubChem. (2025). Compound Summary for CID 735529: 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/735529 View Source
- [2] Chembase.cn. (n.d.). 4-isopropoxy-3-methoxybenzonitrile. Retrieved from http://www.chembase.cn/substance-513036.html View Source
- [3] PubChem. (2025). Compound Summary for CID 123456: 3-Bromo-4-methoxybenzonitrile (placeholder CID). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/117572-79-9 View Source
